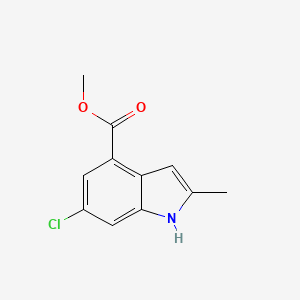![molecular formula C8H10N4O2 B1458236 4,5-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-carbonsäure CAS No. 1564571-59-0](/img/structure/B1458236.png)
4,5-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-carbonsäure
Übersicht
Beschreibung
4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H10N4O2 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Referenzstandards
Diese Verbindung wird als Referenzstandard in pharmazeutischen Tests verwendet, um die Genauigkeit und Konsistenz der analytischen Methoden zu gewährleisten, die bei der Entwicklung und Qualitätskontrolle von pharmazeutischen Produkten eingesetzt werden .
Mehrkomponenten-Synthese
Der Triazolopyrimidin-Kern der Verbindung dient als Baustein in Mehrkomponenten-Syntheseverfahren. Dies ist besonders nützlich bei der Herstellung komplexer Moleküle für potenzielle therapeutische Anwendungen .
Hemmung von Fettsäure-bindenden Proteinen
Forschungen deuten darauf hin, dass Derivate von Triazolopyrimidinen, wie diese Verbindung, Fettsäure-bindende Proteine (FABPs) hemmen können, die potenzielle therapeutische Ziele für Erkrankungen wie Dyslipidämie, koronare Herzkrankheit und Diabetes sind .
Antikrebsmittel
Das Gerüst der Verbindung wird für die Entwicklung und Synthese neuer Klassen von Antikrebsmitteln untersucht. Diese Mittel sollen eine hohe Selektivität zwischen Krebs- und normalen Zellen aufweisen und so Nebenwirkungen minimieren .
Analytische Chemie
In der analytischen Chemie wird die Verbindung für die Methodenentwicklung und -validierung in Techniken wie NMR, HPLC, LC-MS und UPLC verwendet, was zur Weiterentwicklung der chemischen Analyse beiträgt .
Chemische Forschung und Entwicklung
Die Verbindung ist an der chemischen Forschung und Entwicklung für die Synthese neuartiger organischer Verbindungen beteiligt, was zur Entdeckung neuer Medikamente und Materialien führen kann .
Biochemische Studien
Sie kann auch in biochemischen Studien verwendet werden, um die Wechselwirkung von kleinen Molekülen mit biologischen Zielstrukturen zu verstehen und so zur Entdeckung von Arzneimittelkandidaten beizutragen .
Bildungszwecke
Schließlich kann die Verbindung für Bildungszwecke in akademischen Forschungs- und Lehrlaboren verwendet werden, um synthetische und analytische Techniken zu demonstrieren .
Wirkmechanismus
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
Similar compounds have been found to inhibit certain enzymes, such as phosphodiesterase (pde), by selectively binding at a given camp pde site in the cardiovascular system .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to interact with various biochemical pathways, leading to their wide range of pharmacological activities .
Result of Action
Similar compounds have shown significant inhibitory activity against certain microorganisms and have been found to be more active than certain commercial herbicides against Brassica campestris L .
Biochemische Analyse
Biochemical Properties
4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid and these biomolecules are typically characterized by strong binding affinities, which can lead to significant changes in the biochemical landscape of the cell .
Cellular Effects
The effects of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the ERK signaling pathway, leading to alterations in cell proliferation and apoptosis . Additionally, 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in critical cellular processes .
Molecular Mechanism
At the molecular level, 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . The molecular mechanism of action of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is complex and involves multiple pathways and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that the effects of this compound on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation . In both in vitro and in vivo studies, the temporal effects of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid are an important consideration for understanding its overall impact on biological systems.
Dosage Effects in Animal Models
The effects of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid.
Metabolic Pathways
4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. These interactions can affect the overall metabolic flux and alter the levels of various metabolites within the cell . The metabolic pathways involving this compound are complex and can vary depending on the specific cellular context and conditions.
Transport and Distribution
The transport and distribution of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its overall efficacy and activity, as well as its potential side effects.
Subcellular Localization
The subcellular localization of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can affect its interactions with other biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
4,5-dimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5-6(7(13)14)3-12-8(11(5)2)9-4-10-12/h4H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNJQGQQKIBROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NC=N2)N1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine](/img/structure/B1458153.png)
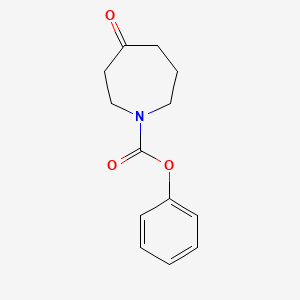
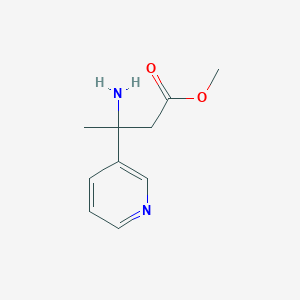
![6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B1458158.png)


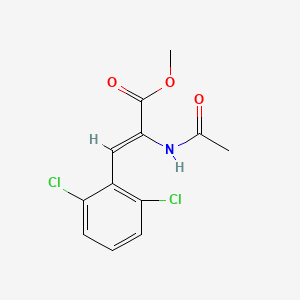
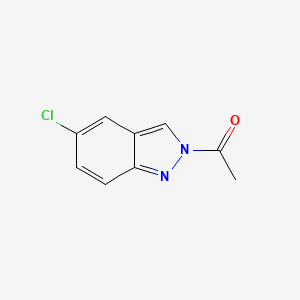
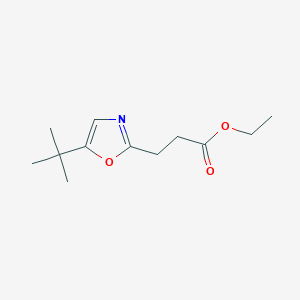
![{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1458171.png)


